7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of this compound or similar compounds involves complex chemical reactions . For instance, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one derivatives are still being explored .Molecular Structure Analysis
The molecular formula of “7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is C12H8ClN3OS . The molecular weight is 277.73 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . For example, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” include a molecular weight of 277.73 . The boiling point and other specific properties are not available from the current data .Scientific Research Applications
Synthesis and Analgesic Activity
- A study by Demchenko et al. (2012) involved the synthesis of a series of new [1,3]thiazolo-[4,5-d] pyridazine-4(5Н)-ones, which included derivatives similar to 7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. They investigated the analgesic activity of these compounds using in vivo tests and found that electron donor substituents in certain positions of the aryl fragment significantly influenced the analgesic effect of these compounds (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).
Biological Activity
- Another research by Demchenko et al. (2015) synthesized novel [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones and tested them for analgesic and anti-inflammatory activities. The study revealed significant biological activities of these compounds, characterized by various spectroscopic techniques (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Sergey A. Demchenko, 2015).
Anticancer and Antimicrobial Applications
- Katariya, Vennapu, & Shah (2021) conducted a study involving the synthesis of compounds with structures similar to 7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, and evaluated them for their anticancer and antimicrobial activities. The study highlighted the potential of these compounds in overcoming resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antinociceptive and Anti-inflammatory Properties
- Research by Selvam, Karthik, Palanirajan, & Ali (2012) synthesized derivatives of thiazolo[3,2-a]pyrimidin-3(7H)-one and evaluated them for antinociceptive and anti-inflammatory activities. This study demonstrated the significant potential of these compounds in pain management (Selvam, Karthik, Palanirajan, & Ali, 2012).
Safety And Hazards
Future Directions
The future directions for the study of “7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” could involve further exploration of its synthetic methods and biological properties . It could also involve the development of novel topoisomerase I inhibitors to overcome the disadvantages of current derivatives .
properties
IUPAC Name |
7-(4-chlorophenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-6-14-10-11(18-6)9(15-16-12(10)17)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGWYLEIRKZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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